Cloxotestosterone
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Overview
Description
Preparation Methods
Cloxotestosterone is synthesized through the reaction of testosterone with trichloroacetaldehyde (chloral) under acidic conditions to form the hemiacetal. The reaction involves the formation of a hemiacetal linkage between the 17β-hydroxyl group of testosterone and the aldehyde group of chloral
Chemical Reactions Analysis
Cloxotestosterone undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The trichloro hemiacetal group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cloxotestosterone has been studied primarily in the context of its anabolic–androgenic properties
Chemistry: As a model compound for studying steroid chemistry and reactions involving hemiacetals.
Biology: Investigating the effects of synthetic steroids on biological systems.
Industry: Limited industrial applications due to its lack of commercialization.
Mechanism of Action
Cloxotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include various genes involved in muscle growth, protein synthesis, and secondary sexual characteristics .
Comparison with Similar Compounds
Cloxotestosterone is similar to other anabolic–androgenic steroids like testosterone and its derivatives. its unique feature is the presence of the trichloro hemiacetal group at the 17β position. Similar compounds include:
Testosterone: The parent compound without the hemiacetal group.
Methandrostenolone: Another synthetic anabolic steroid with different modifications.
Nandrolone: A synthetic anabolic steroid with a different structure and functional groups.
This compound’s uniqueness lies in its specific chemical modification, which affects its pharmacokinetics and biological activity.
Properties
CAS No. |
53608-96-1 |
---|---|
Molecular Formula |
C21H29Cl3O3 |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14-,15-,16-,17-,18?,19-,20-/m0/s1 |
InChI Key |
DNADMXUXHNLBKR-SIGPKOBDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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